(N)-Methyl omeprazole-d3

Description

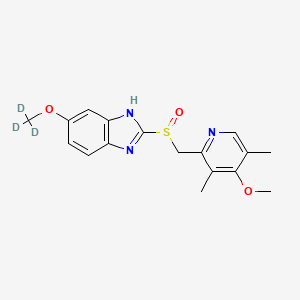

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919273 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922731-01-9 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922731-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (N)-Methyl omeprazole-d3

This technical guide provides a comprehensive overview of (N)-Methyl omeprazole-d3, a deuterated analog of an omeprazole derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its application in analytical methodologies. This document adheres to stringent data presentation and visualization requirements to ensure clarity and utility in a research and development setting.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of N-Methyl omeprazole, where three hydrogen atoms on the N-methyl group of the benzimidazole ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of N-Methyl omeprazole in biological matrices using mass spectrometry-based methods.

Below is a diagram of the chemical structure of this compound.

Physicochemical and Analytical Data

The quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison. The primary application of the deuterated form is as an internal standard in bioanalytical assays.

| Property | (N)-Methyl omeprazole[1] | This compound |

| Molecular Formula | C18H21N3O3S[1] | C18H18D3N3O3S[2] |

| Molecular Weight | 359.44 g/mol [3] | 362.46 g/mol [2] |

| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[1] | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole |

| CAS Number | 784143-42-6[1] | 89352-76-1 (mixture of isomers)[3] |

| Appearance | White to Off-white Solid | Solid |

| Purity | >95% (HPLC)[3] | Not specified |

| Storage Temperature | -20°C[3] | -20°C |

Mechanism of Action: Proton Pump Inhibition

While this compound is primarily used as a research tool, its parent compound, omeprazole, is a well-known proton pump inhibitor (PPI). PPIs act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the gastric proton pump, in the gastric parietal cells.[4][5][6] This inhibition prevents the final step in gastric acid secretion.[5][7] The mechanism involves the drug being absorbed, reaching the parietal cells, and then being converted to its active form in the acidic environment, which then covalently binds to the proton pump.[5]

The following diagram illustrates the signaling pathway of proton pump inhibition by omeprazole.

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of N-Methyl omeprazole in biological samples. Below is a representative, hypothetical protocol for such an application.

Quantitative Analysis of N-Methyl Omeprazole using LC-MS/MS

Objective: To quantify the concentration of N-Methyl omeprazole in human plasma using this compound as an internal standard.

Materials:

-

N-Methyl omeprazole (analyte)

-

This compound (internal standard, IS)

-

Human plasma (matrix)

-

Methanol (reagent grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of N-Methyl omeprazole in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

-

From the stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both N-Methyl omeprazole and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Determine the concentration of N-Methyl omeprazole in the QC and unknown samples using the regression equation from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical study utilizing a deuterated internal standard like this compound.

References

- 1. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 7. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (N)-Methyl Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of (N)-Methyl omeprazole-d3, a deuterated analog of an omeprazole impurity. The synthesis is a multi-step process involving the initial formation of the omeprazole core structure, followed by the introduction of a deuterated methyl group. The protocols described herein are based on established methods for the synthesis of omeprazole and the N-methylation of related compounds.

Overall Synthetic Pathway

The synthesis of this compound is accomplished in three main stages:

-

Synthesis of the Thioether Intermediate: A nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1]

-

Oxidation to Omeprazole: The thioether intermediate is then selectively oxidized to the sulfoxide, yielding omeprazole.[1]

-

N-Deuteromethylation: Finally, a deuterated methyl group (CD3) is introduced at the N-1 position of the benzimidazole ring of omeprazole using a deuterated methylating agent.

Stage 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

This initial step involves the coupling of a substituted benzimidazole with a pyridine moiety to form the core sulfide structure of omeprazole.[1]

Quantitative Data for Stage 1

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Equivalent |

| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 17.8 | 0.10 | 1.11 |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 244.14 | 20 | 0.09 | 1.00 |

| Sodium Hydroxide (NaOH) | 40.00 | 5 | 0.13 | 1.44 |

| Ethanol | 46.07 | 50 mL | - | - |

| Water | 18.02 | 100 mL | - | - |

Experimental Protocol for Stage 1

-

In a suitable reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C.[1]

-

To this solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux the mixture until all solids have dissolved.[1]

-

Cool the reaction mixture to below 10°C.[1]

-

In a separate vessel, dissolve 20 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.[1]

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1]

-

Stir the resulting mixture for 12 hours.[1]

-

Collect the precipitated white solid by suction filtration.

-

Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole. A yield of 96% has been reported for a similar synthesis.[1]

Stage 2: Oxidation of the Sulfide Intermediate to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to form the sulfoxide, omeprazole.[2]

Quantitative Data for Stage 2

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Molar Equivalent |

| 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 329.43 | 1 | 1.0 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 1-1.1 | 1.0-1.1 |

| Dichloromethane | 84.93 | - | - |

Experimental Protocol for Stage 2

-

Dissolve the sulfide intermediate (1 mole) in a suitable solvent, such as dichloromethane.[2]

-

Cool the solution to 0-5°C in an ice bath.[2]

-

Slowly add a solution of m-CPBA (1-1.1 moles) in dichloromethane dropwise to the cooled solution.[2]

-

Maintain the temperature and stir the reaction mixture for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, quench any excess oxidizing agent by adding a sodium thiosulfate solution.[2]

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

-

The crude omeprazole can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product.[2]

Stage 3: Synthesis of this compound

This final stage involves the N-methylation of the benzimidazole ring of omeprazole using a deuterated methylating agent. This protocol is adapted from the synthesis of N-Methyl Esomeprazole.[3]

Quantitative Data for Stage 3

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalent |

| Omeprazole | 345.42 | 8.5 | 24.6 | 1.00 |

| Potassium Hydroxide (KOH) | 56.11 | 1.59 | 28.3 | 1.15 |

| Methyl Iodide-d3 (CD3I) | 144.96 | 4.10 | 28.3 | 1.15 |

| N,N-Dimethylformamide | 73.09 | 25 mL | - | - |

Experimental Protocol for Stage 3

-

In a three-necked flask, dissolve 8.5 g (24.6 mmol) of omeprazole in 25 ml of N,N-dimethylformamide under a nitrogen atmosphere with stirring.[3]

-

Cool the solution to 5°C using an ice bath.[3]

-

Slowly add 1.59 g (28.3 mmol) of potassium hydroxide in portions, and continue stirring for 10 minutes.[3]

-

Slowly add 4.10 g (28.3 mmol) of methyl iodide-d3 dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.[3]

-

Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 1 hour.[3]

-

Pour the reaction mixture into 250 g of an ice-water mixture.[3]

-

Extract the aqueous mixture three times with 150 ml of ethyl acetate each time.[3]

-

Combine the organic phases and wash once with 150 ml of water.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound as a pale yellow oil.[3]

-

The crude product can be further purified by column chromatography.

Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationships in Synthesis

Caption: Logical flow of the this compound synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (N)-Methyl omeprazole-d3

This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for this compound. This isotopically labeled derivative of omeprazole is a critical tool in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

This compound is the N-methylated and deuterated form of omeprazole, a widely used proton pump inhibitor. The introduction of deuterium atoms provides a mass shift suitable for its use as an internal standard in mass spectrometry-based quantification, while N-methylation targets a specific position on the benzimidazole ring.

Property Data Summary

The following table summarizes the key quantitative data for this compound and its parent compounds.

| Property | This compound | N-Methyl Omeprazole | Omeprazole-d3 | Omeprazole |

| Molecular Formula | C₁₈H₁₈D₃N₃O₃S | C₁₈H₂₁N₃O₃S[1] | C₁₇H₁₆D₃N₃O₃S[2] | C₁₇H₁₉N₃O₃S[3] |

| Molecular Weight | 362.46 g/mol [4] | 359.4 g/mol [1] | 348.4 g/mol [2] | 345.4 g/mol [3] |

| CAS Number | 89352-76-1 (for non-deuterated)[4][5] | 89352-76-1[5][6] | 934293-92-2[2] | 73590-58-6[3] |

| Appearance | Solid (assumed) | --- | Solid[2] | White Crystalline Solid[3][7] |

| Melting Point | Not available | Not available | Not available | 156.2-157.2 °C[7] |

| XLogP3 | Not available | 2.2[1] | Not available | 2.2[8] |

Solubility

| Solvent | Solubility of Omeprazole |

| DMSO | ~30 mg/mL[2][3] |

| DMF | ~30 mg/mL[2][3] |

| Ethanol | ~5 mg/mL[2][3] |

| Water | 0.5 mg/mL[7] |

For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then perform a serial dilution with the chosen buffer.[3]

Mechanism of Action: Proton Pump Inhibition

The primary mechanism of action of omeprazole and its derivatives is the irreversible inhibition of the gastric H⁺/K⁺-ATPase (proton pump).[9][10] This enzyme is responsible for the final step in gastric acid secretion from parietal cells.

Omeprazole is a prodrug that is inactive at neutral pH.[11] Upon reaching the highly acidic environment of the parietal cell's secretory canaliculi, it undergoes an acid-catalyzed conversion into a reactive tetracyclic sulfenamide.[9][11] This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation.[11][12] This inhibition effectively blocks both basal and stimulated gastric acid secretion.[9] this compound is primarily used as a tracer or internal standard for quantitative analysis of omeprazole and its metabolites.[13]

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound involves a multi-step process adapted from the established synthesis of omeprazole.[14][15] The key steps include the preparation of the separate benzimidazole and pyridine moieties, their subsequent coupling, N-methylation of the benzimidazole ring, and a final selective oxidation. Deuterium labeling is typically introduced by using a deuterated starting material, for example, a deuterated methoxy source for the benzimidazole ring.

References

- 1. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. 89352-76-1|N-Methyl Omeprazole|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Omeprazole 13CD3 | C17H19N3O3S | CID 49849808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to (N)-Methyl Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(N)-Methyl omeprazole-d3 is a stable, isotopically labeled analog of N-methyl omeprazole, a derivative of the widely used proton pump inhibitor, omeprazole. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of omeprazole and its metabolites in various biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. This ensures co-elution during chromatographic separation and similar ionization efficiency, which are critical for accurate and precise bioanalytical method development and validation. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the application of this compound in pharmacokinetic and metabolic studies.

Physicochemical Properties and Quantitative Data

This compound is characterized by the following quantitative data, which are essential for its application in analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈D₃N₃O₃S | [1] |

| Molecular Weight | 362.46 g/mol | [1] |

| CAS Number | 89352-76-1 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (isotopic and chemical) | |

| Storage | -20°C, protected from light and moisture |

Synthesis Protocol

Step 1: Preparation of Iodomethane-d3 (CD₃I)

Deuterated iodomethane can be synthesized from deuterated methanol (CD₃OD). One common method involves the reaction of deuterated methanol with red phosphorus and iodine.[2]

-

Reaction: CD₃OD + P/I₂ → CD₃I

-

Procedure: To a cooled mixture of red phosphorus and iodine, deuterated methanol is added dropwise. The reaction mixture is then gently heated, and the resulting iodomethane-d3 is distilled and collected.[2]

Step 2: N-methylation of Omeprazole

The final step is the alkylation of the benzimidazole nitrogen of omeprazole with the prepared iodomethane-d3.

-

Reaction: Omeprazole + CD₃I → this compound

-

Procedure: Omeprazole is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the benzimidazole nitrogen, forming the corresponding anion. Iodomethane-d3 is then added to the reaction mixture, which is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS. The product is then isolated through extraction and purified by column chromatography.

Experimental Protocols: Application as an Internal Standard

The primary utility of this compound is as an internal standard in bioanalytical methods for the quantification of omeprazole. Below are detailed protocols for its use in plasma sample analysis.

Sample Preparation: Protein Precipitation

This method is rapid and effective for the extraction of omeprazole and the internal standard from plasma samples.

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add a pre-determined amount of this compound working solution (e.g., 25 µL of a 100 ng/mL solution).

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides typical parameters for the chromatographic separation and mass spectrometric detection of omeprazole and this compound.

Table 1: LC-MS/MS Parameters for Omeprazole Quantification

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Omeprazole | 346.1 → 198.1 |

| This compound | 363.2 → 198.1 |

| Collision Energy | Optimized for each transition |

Metabolic Pathway of Omeprazole

This compound is expected to follow a similar metabolic pathway to omeprazole. The primary metabolism of omeprazole is mediated by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4. The diagram below illustrates the major metabolic transformations.

Caption: Metabolic pathway of (N)-Methyl Omeprazole.

Conclusion

This compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of omeprazole. The detailed protocols and data presented in this guide are intended to assist researchers and scientists in the effective application of this compound in their drug development endeavors. The proposed synthetic route provides a practical approach for its preparation, further facilitating its accessibility for research purposes.

References

Deuterated Omeprazole Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental methodologies, and research applications of deuterated omeprazole analogs. By strategically replacing hydrogen atoms with deuterium, researchers can modulate the pharmacokinetic and metabolic profiles of omeprazole, a widely used proton pump inhibitor. This guide provides a comprehensive overview for professionals in drug development and related scientific fields.

Introduction to Deuterated Omeprazole Analogs

Omeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] It is a prodrug that requires activation in an acidic environment.[3] The metabolism of omeprazole is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][4] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in omeprazole's metabolism and clinical efficacy.[2]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can alter the metabolic fate of drugs.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to:

-

Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and exposure.

-

Reduced Formation of Toxic Metabolites: Altering metabolic pathways may decrease the production of harmful byproducts.

-

More Consistent Pharmacokinetic Profiles: Reduced variability in metabolism, particularly in individuals with different CYP2C19 genotypes.

A common deuterated analog of omeprazole is omeprazole-d3, where the methoxy group on the benzimidazole ring is deuterated.

Mechanism of Action

Deuterated omeprazole analogs are expected to share the same mechanism of action as omeprazole. The process involves the following key steps:

-

Absorption and Accumulation: After oral administration, the prodrug is absorbed into the systemic circulation and, being a weak base, accumulates in the acidic canaliculi of gastric parietal cells.

-

Acid-Catalyzed Activation: In the acidic environment, the deuterated omeprazole analog undergoes a molecular rearrangement to form a reactive sulfenamide intermediate.[3]

-

Irreversible Inhibition: The sulfenamide covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[3]

-

Suppression of Acid Secretion: The inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a reduction in gastric acidity.

The primary signaling pathway for the activation of the proton pump in parietal cells involves histamine, gastrin, and acetylcholine. These signaling molecules bind to their respective receptors on the parietal cell membrane, leading to an increase in intracellular cAMP and Ca2+ levels. This cascade ultimately results in the translocation of H+/K+-ATPase-containing vesicles to the apical membrane and the initiation of acid secretion.[6]

Signaling Pathway for Proton Pump Activation and Inhibition

Caption: Signaling pathway of proton pump activation and inhibition by deuterated omeprazole.

Quantitative Data

While direct comparative pharmacokinetic and pharmacodynamic data for deuterated versus non-deuterated omeprazole analogs are not extensively available in the public domain, the following tables summarize typical pharmacokinetic parameters for omeprazole and expected trends for a deuterated analog based on the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Omeprazole in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | 30-40% (single dose), ~60% (repeated doses) | [5] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | [7] |

| Plasma Half-life (t½) | 0.5 - 1 hour | [7] |

| Volume of Distribution (Vd) | ~0.3 L/kg | [5] |

| Plasma Protein Binding | ~95% | [7] |

| Metabolism | Primarily by CYP2C19 and CYP3A4 | [2][4] |

| Elimination | Mainly renal excretion of metabolites | [5] |

Table 2: Expected Impact of Deuteration on Omeprazole Pharmacokinetics

| Parameter | Expected Change with Deuteration | Rationale |

| Half-life (t½) | Increased | Slower metabolism due to the kinetic isotope effect on CYP2C19-mediated demethylation. |

| Area Under the Curve (AUC) | Increased | Reduced first-pass metabolism and slower systemic clearance. |

| Clearance (CL) | Decreased | Slower rate of metabolic elimination. |

| Metabolite Formation | Potentially altered | Shifting of metabolic pathways may occur. |

Table 3: In Vitro Inhibitory Activity of Omeprazole

| Parameter | Value | Reference |

| IC50 for H+/K+-ATPase | 2.4 µM (gastric membrane vesicles) | [8] |

| IC50 for histamine-induced acid formation | 0.16 µM | |

| Ki for CYP2C19 inhibition | 2-6 µM | [7] |

The IC50 for H+/K+-ATPase inhibition is not expected to be significantly different for a deuterated analog as the mechanism of action does not directly involve the cleavage of the deuterated C-D bond.

Experimental Protocols

Synthesis of Omeprazole Analogs

The synthesis of omeprazole typically involves a multi-step process. A common route is the coupling of a substituted pyridine with a benzimidazole derivative, followed by oxidation.[3][6][9] For a deuterated analog like omeprazole-d3, a deuterated starting material, such as deuterated methanol, would be used in the synthesis of the benzimidazole moiety.

Protocol: General Synthesis of the Omeprazole Sulfide Intermediate [6]

-

Preparation of the Thiolate: Dissolve sodium hydroxide (e.g., 0.13 mol) in ethanol with heating. Add 2-mercapto-5-methoxybenzimidazole (e.g., 0.10 mol) and reflux until dissolved. Cool the mixture.

-

Preparation of the Pyridine Moiety: Dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 0.09 mol) in water.

-

Coupling Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for several hours.

-

Precipitation and Isolation: Add water to the reaction mixture and stir to precipitate the sulfide intermediate. Collect the solid by filtration and dry.

Protocol: Oxidation to Omeprazole [9]

-

Dissolution: Dissolve the sulfide intermediate in a suitable solvent (e.g., chloroform).

-

Oxidation: Cool the solution and add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), dropwise.

-

Workup: Wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: Purify the crude omeprazole by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Workflow for Omeprazole Synthesis

Caption: General workflow for the synthesis of omeprazole analogs.

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump.

Protocol: H+/K+-ATPase Inhibition Assay [8][10]

-

Enzyme Preparation: Prepare H+/K+-ATPase-enriched vesicles from a suitable source, such as porcine or rabbit gastric mucosa.

-

Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (deuterated or non-deuterated omeprazole analog) in a buffer at a slightly acidic pH (e.g., pH 6.5) to facilitate activation of the prodrug.

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP.

-

Measurement of Activity: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Evaluation in a Rat Model of Gastroesophageal Reflux Disease (GERD)

Animal models are crucial for evaluating the efficacy of anti-reflux agents.

Protocol: Rat Model of Reflux Esophagitis [11][12]

-

Animal Model: Use a surgically induced reflux esophagitis model in rats, for example, by ligating the pylorus and the transitional region between the forestomach and the corpus.

-

Drug Administration: Administer the deuterated omeprazole analog, non-deuterated omeprazole, or vehicle to different groups of rats orally.

-

Evaluation of Gastric Secretion: After a set period, collect the gastric contents and measure the volume, pH, and total acid output.

-

Assessment of Esophageal Lesions: Excise the esophagus and stomach and macroscopically and histologically evaluate the extent of esophageal lesions.

-

Data Analysis: Compare the effects of the deuterated and non-deuterated analogs on gastric acid secretion and the severity of esophagitis.

Preclinical Development Workflow for a Deuterated Omeprazole Analog

The preclinical development of a deuterated omeprazole analog would follow a structured workflow to establish its safety and potential efficacy.

Preclinical Development Workflow

References

- 1. Pharmacokinetic comparison of omeprazole capsules and a simplified omeprazole suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of IY81149 with omeprazole in rat reflux oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

(N)-Methyl Omeprazole-d3: A Technical Guide to Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key specifications, and practical applications of (N)-Methyl omeprazole-d3. This deuterated analog of a primary omeprazole metabolite and impurity serves as a critical internal standard for bioanalytical studies, particularly in pharmacokinetic and drug metabolism research.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers catering to the research and pharmaceutical development sectors. It is typically offered as a mixture of isomers with methylation on the imidazole nitrogen. Below is a summary of key suppliers and their product information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology | N-Methyl Omeprazole-d3 (mixture of isomers) | 89352-76-1 | C₁₈H₁₈D₃N₃O₃S | 362.46 | For research use only.[1] |

| Toronto Research Chemicals (TRC) | N-Methyl Omeprazole-d3 (Mixture of isomers with the methylated nitrogens of imidazole) | 89352-76-1 | C₁₈H₁₈D₃N₃O₃S | 362.46 | Available in various pack sizes.[2][3] |

| MedChemExpress | Omeprazole-d3 | 922731-01-9 | C₁₇H₁₆D₃N₃O₃S | 348.43 | While not the N-methylated form, indicates availability of deuterated omeprazole analogs.[4][5] |

| Cayman Chemical | Omeprazole-d₃ | 934293-92-2 | C₁₇H₁₆D₃N₃O₃S | 348.4 | Intended for use as an internal standard.[6] |

| Clearsynth | N-Methyl Omeprazole-d3(Mixture of isomers with the methylated nitrogens of imidazole) | - | C₁₈H₁₈D₃N₃O₃S | 362.46 | Listed under their stable isotopes category.[7] |

| Veeprho | Omeprazole-D3 | 934293-92-2 | C₁₇H₁₆D₃N₃O₃S | 348.43 | Utilized as an internal standard in analytical and pharmacokinetic research.[8] |

| BLD Pharm | N-Methyl Omeprazole | 89352-76-1 | C₁₈H₂₁N₃O₃S | 359.44 | Non-deuterated form, but indicates supplier capabilities.[9] |

Technical Specifications

The quality and purity of stable isotope-labeled internal standards are paramount for accurate and reproducible bioanalytical results. While a specific Certificate of Analysis for this compound is not publicly available from all suppliers, representative data from analogous compounds provide expected specifications.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-White to Pale Yellow Solid | [4][10] |

| Storage Temperature | -20°C for long-term storage | [2][4] |

| Shipping Condition | Ambient temperature | [10] |

| Solubility | Soluble in Acetonitrile:Water (1:1) | [10] |

Purity and Isotopic Enrichment

| Parameter | Specification | Notes |

| Chemical Purity (HPLC) | ≥98% | A Certificate of Analysis for Omeprazole-d3 from MedChemExpress shows a purity of 98.99%.[4] A CoA for the non-deuterated N-Methyl Omeprazole shows an HPLC purity of 99.24%.[10] TRC specifies >95% (HPLC) for the deuterated N-methyl analog.[2] |

| Isotopic Purity (Atom % D) | Expected ≥98% | A Certificate of Analysis for Omeprazole-d3 specifies 99% atom D.[11] |

| Deuterated Forms | ≥99% (d₁-d₃) | For Omeprazole-d₃, Cayman Chemical specifies ≥99% deuterated forms.[6] |

| Unlabeled Species (d₀) | ≤1% | For Omeprazole-d₃, Cayman Chemical specifies ≤1% d₀.[6] |

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of N-Methyl omeprazole or omeprazole and its metabolites in biological matrices.

General Protocol for Bioanalytical Sample Preparation and Analysis

This protocol is a representative example for the use of a deuterated internal standard in a pharmacokinetic study.

Materials:

-

Biological matrix (e.g., plasma, brain homogenate)

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer and centrifuge

Procedure:

-

Sample Thawing: Thaw frozen biological samples on ice.

-

Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution to each sample (excluding blanks).

-

Protein Precipitation: Add a larger volume of cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample extract onto an appropriate LC column (e.g., C18) for chromatographic separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Representative Synthesis of Deuterated Omeprazole Analogues

A common method for preparing deuterated aromatic compounds is through hydrogen-isotope exchange reactions, which can be catalyzed by metals such as rhodium.[12] The synthesis of omeprazole itself typically involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 2-mercapto-5-methoxybenzimidazole, followed by oxidation of the resulting sulfide to a sulfoxide.[13]

Visualizations

General Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard

Caption: Workflow for a typical pharmacokinetic study utilizing a deuterated internal standard.

Logical Relationship in Bioanalytical Quantification

Caption: The role of the internal standard in correcting for variability in LC-MS/MS analysis.

References

- 1. scbt.com [scbt.com]

- 2. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. veeprho.com [veeprho.com]

- 9. 89352-76-1|N-Methyl Omeprazole|BLD Pharm [bldpharm.com]

- 10. kmpharma.in [kmpharma.in]

- 11. esschemco.com [esschemco.com]

- 12. Site selective syntheses of [(3)H]omeprazole using hydrogen isotope exchange chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 13. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Bioanalysis of (N)-Methyl Omeprazole-d3 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(N)-Methyl omeprazole is a potential metabolite and a known related substance of omeprazole, a widely used proton pump inhibitor. Accurate and sensitive quantification of such compounds in biological matrices is essential for drug metabolism, pharmacokinetic studies, and quality control of pharmaceutical products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard, such as (N)-Methyl omeprazole-d3, is the gold standard in quantitative LC-MS/MS analysis.[4] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision in quantification.[4]

These application notes provide a comprehensive protocol for the determination of (N)-Methyl omeprazole in human plasma using this compound as an internal standard. The method is based on established bioanalytical techniques for omeprazole and its related compounds.[1][2][3][5]

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the described LC-MS/MS method for the quantification of (N)-Methyl omeprazole.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| LLOQ | 0.5 | < 15 | < 15 | ± 20 |

| LQC | 1.5 | < 10 | < 10 | ± 15 |

| MQC | 75 | < 10 | < 10 | ± 15 |

| HQC | 400 | < 10 | < 10 | ± 15 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Relative Standard Deviation, %RE: Relative Error.

Table 3: Recovery and Matrix Effect

| Analyte | Quality Control Sample | Mean Recovery (%) | Matrix Effect (%) |

| (N)-Methyl Omeprazole | LQC | 88.5 | 95.2 |

| MQC | 91.2 | 93.8 | |

| HQC | 90.1 | 96.1 | |

| This compound | Working Concentration | 89.8 | 94.5 |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of (N)-Methyl omeprazole and this compound reference standards.

-

Dissolve each standard in 1 mL of methanol to obtain separate 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the (N)-Methyl omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards with concentrations ranging from 0.5 ng/mL to 500 ng/mL.

-

-

Internal Standard (IS) Working Solution (10 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 10 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for standards, quality controls, and unknown samples.

-

To 100 µL of plasma sample, add 10 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase (see section 3).

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Parameters

-

Liquid Chromatography (LC) System:

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90% to 10% B

-

3.1-5.0 min: 10% B

-

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Nebulizer Gas (Gas 1): 50 psi

-

Heater Gas (Gas 2): 50 psi

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

Table 4: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| (N)-Methyl Omeprazole | 360.1 | 212.1 | 150 | 35 |

| This compound | 363.1 | 215.1 | 150 | 35 |

Visualizations

Caption: Workflow for plasma sample preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Omeprazole in Human Plasma using a Novel LC-MS/MS Method with (N)-Methyl omeprazole-d3 as Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of omeprazole in human plasma. The method utilizes a simple protein precipitation step for sample preparation and (N)-Methyl omeprazole-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, drug metabolism research, and quality control of omeprazole.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[] Accurate quantification of omeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high selectivity and sensitivity for the analysis of drugs and their metabolites in complex biological fluids.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.

Experimental

Materials and Reagents

-

Omeprazole (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of omeprazole and the internal standard from human plasma.

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound, 100 ng/mL in 50:50 acetonitrile:water).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.

| Parameter | Value |

| HPLC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| Omeprazole | |

| This compound (IS) | |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

Results and Discussion

The developed method demonstrates excellent performance for the quantification of omeprazole in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results.

Calibration Curve

The method is linear over a concentration range of 1 to 2000 ng/mL for omeprazole in human plasma. The calibration curve is constructed by plotting the peak area ratio of omeprazole to the internal standard against the concentration of omeprazole. A linear regression with a weighting factor of 1/x² is used.

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Omeprazole | 1 - 2000 | > 0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 5 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Medium QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High QC | 1500 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Limit of Quantification (LLOQ)

The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (CV < 20% and accuracy within ±20%).

| Parameter | Value |

| LLOQ | 1 ng/mL |

Workflow and Diagrams

The overall experimental workflow for the quantitative analysis of omeprazole is depicted below.

Caption: Experimental workflow for omeprazole quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of omeprazole in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for routine analysis in a research or clinical setting.

References

Application Notes & Protocols for Pharmacokinetic Studies Using (N)-Methyl Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting pharmacokinetic (PK) studies utilizing (N)-Methyl omeprazole-d3. This deuterated analog of (N)-Methyl omeprazole serves as an invaluable tool, primarily as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring accurate quantification of the parent drug in biological matrices.

Introduction

(N)-Methyl omeprazole is a proton pump inhibitor. Pharmacokinetic studies are crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. Its identical chemical properties to the analyte but distinct mass allow for correction of variability during sample preparation and analysis, leading to high precision and accuracy.

A study involving the concomitant administration of omeprazole and its stable isotope D3-omeprazole in mice has been instrumental in identifying metabolites in both plasma and brain tissue.[1] This approach aids in understanding the central nervous system distribution and metabolism of the drug.[1]

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not extensively published, its PK profile is expected to be nearly identical to that of (N)-Methyl omeprazole. The deuterium substitution is unlikely to significantly alter its ADME properties. The following table summarizes typical pharmacokinetic parameters for omeprazole in various species.

| Parameter | Value | Species | Notes |

| Bioavailability (F) | 24.06% (i.p.), 5.31% (p.o.) | Mouse | Intraperitoneal and oral administration.[1] |

| 35% (single dose), 60% (repeated dose) | Human | Oral administration of coated granules.[2] | |

| Half-life (t½) | < 1 hour | Human | Rapidly eliminated from plasma.[2] |

| Volume of Distribution (Vd) | 0.3 L/kg | Human | Corresponds to extracellular water volume.[2] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | Human | Buffered suspension.[2] |

| 1-3 hours | Human | Coated granule formulation.[2] | |

| Clearance (CL) | Rapid | Human | Almost entirely cleared within 3-4 hours.[2] |

Experimental Protocols

In-Vivo Pharmacokinetic Study in Mice

This protocol is adapted from a study investigating omeprazole metabolites using D3-omeprazole.[1]

3.1.1. Animal Dosing and Sample Collection

-

Animals: Male ICR mice.

-

Dosing: Administer a 1:1 mixture of (N)-Methyl omeprazole and this compound intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.) at a dose of 10 mg/kg.

-

Sample Collection:

-

At designated time points (e.g., 5, 15, 30, 60 minutes), sacrifice mice (n=3 per time point).[1]

-

Collect blood via cardiac puncture into heparinized tubes.[1]

-

Immediately centrifuge the blood at 10,000 rpm for 5 minutes to separate plasma.[1]

-

Store plasma samples at -80°C until analysis.[1]

-

For brain tissue analysis, perfuse the brain with phosphate-buffered saline (PBS) before collection.[1]

-

3.1.2. Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation:

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (if this compound is not the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

-

Supernatant Transfer:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the quantification of (N)-Methyl omeprazole using this compound as an internal standard.

3.2.1. Liquid Chromatography Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Phenomenex® Kinetex XB–C18, 2.1 × 50 mm).[1]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start at a low percentage of Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5-10 µL.

3.2.2. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(N)-Methyl omeprazole: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the corresponding transition, which will have a 3 Da mass shift.

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for the specific instrument and analytes.

Visualizations

Experimental Workflow```dot

Caption: Major metabolic pathways of omeprazole.

References

Application Note and Protocol: Identification and Quantification of Omeprazole Metabolites Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3] Understanding the metabolic fate of omeprazole is crucial for drug development, clinical pharmacology, and toxicological assessment. The use of stable isotope-labeled internal standards, such as deuterated omeprazole (e.g., D3-omeprazole), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and accurate method for the identification and quantification of its metabolites.[4][5][6][7] This application note provides a detailed protocol for the identification and quantification of major omeprazole metabolites in human plasma using deuterated omeprazole as an internal standard.

The primary metabolites of omeprazole include 5-hydroxyomeprazole and omeprazole sulfone, with other metabolites such as 5'-O-desmethylomeprazole and 3-hydroxyomeprazole also being formed.[1][8] The metabolic pathway is stereoselective, and genetic variations in CYP2C19 can significantly influence an individual's metabolic profile.[1][3][9]

Experimental Workflow

The overall experimental workflow for the identification and quantification of omeprazole metabolites is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: Experimental workflow for omeprazole metabolite analysis.

Omeprazole Metabolic Pathway

Omeprazole undergoes several metabolic transformations, primarily hydroxylation and sulfoxidation, catalyzed by CYP2C19 and CYP3A4.

Caption: Major metabolic pathways of omeprazole.

Experimental Protocols

Materials and Reagents

-

Omeprazole (analytical standard)

-

Deuterated Omeprazole (e.g., Omeprazole-d3)

-

5-Hydroxyomeprazole (analytical standard)

-

Omeprazole Sulfone (analytical standard)

-

Human plasma (drug-free)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (ultrapure)

-

Microcentrifuge tubes

-

Pipettes and tips

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in methanol. Prepare a separate stock solution of deuterated omeprazole in methanol.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Internal Standard (IS) Working Solution: Dilute the deuterated omeprazole stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma to achieve a concentration range of 1-1000 ng/mL for omeprazole and its metabolites.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated omeprazole internal standard working solution (100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)[4][6]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Collision Gas: Argon

-

Ion Source Temperature: 500°C

Data Presentation

Table 1: MRM Transitions for Omeprazole and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Omeprazole | 346.1 | 198.1 | 25 |

| 5-Hydroxyomeprazole | 362.1 | 214.1 | 27 |

| Omeprazole Sulfone | 362.1 | 198.1 | 28 |

| Omeprazole-d3 (IS) | 349.1 | 201.1 | 25 |

Data Analysis

Metabolite Identification: The presence of a metabolite is confirmed by observing a chromatographic peak at the expected retention time with the correct MRM transition. The simultaneous detection of the corresponding deuterated metabolite (with a 3 Dalton mass shift for Omeprazole-d3) provides a high degree of confidence in the identification.[4][6][7]

Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (deuterated omeprazole). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Conclusion

This application note provides a comprehensive protocol for the reliable identification and accurate quantification of omeprazole and its major metabolites in human plasma using a deuterated internal standard and LC-MS/MS. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sample Preparation of (N)-Methyl Omeprazole-d3 in Plasma

This document provides detailed application notes and protocols for the sample preparation of (N)-Methyl omeprazole-d3 in plasma samples, intended for researchers, scientists, and drug development professionals. The methodologies described herein are essential for the accurate quantification of this compound in a biological matrix, a critical step in pharmacokinetic and drug metabolism studies.

Introduction

This compound is a stable isotope-labeled internal standard (IS) crucial for the accurate bioanalysis of N-Methyl omeprazole or related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Proper sample preparation is paramount to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby ensuring the sensitivity, accuracy, and precision of the analytical method.[2][3] The most common techniques for plasma sample preparation include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] The choice of method depends on factors such as the required limit of quantification, analyte properties, and available resources.

Quantitative Data Summary

The following tables summarize the performance characteristics of different sample preparation methods applicable to the analysis of omeprazole and its analogs in human plasma. This data provides a basis for method selection and comparison.

Table 1: Protein Precipitation (PPT) Method Performance

| Parameter | Performance Characteristics | Reference |

| Precipitating Agent | Acetonitrile | [1][5] |

| Internal Standard | (N)-Methyl Esomeprazole-d3 | [1] |

| Linearity Range | 0.1 - 100 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |

| Mean Recovery | >90% | [6] |

| Precision (RSD) | < 15% | [5] |

| Accuracy | Within ±15% of nominal values | [5] |

Table 2: Liquid-Liquid Extraction (LLE) Method Performance

| Parameter | Performance Characteristics | Reference |

| Extraction Solvent | Diethyl ether:Dichloromethane (60:40, v/v) | [7] |

| Internal Standard | Sildenafil | [7] |

| Linearity Range | 0.50 - 800 ng/mL | [7] |

| Precision (Intra-day RSD) | 0.4 - 8.5% | [7] |

| Precision (Inter-day RSD) | 1.2 - 6.8% | [7] |

| Accuracy (Relative Error) | < 5.7% | [7] |

Table 3: Solid-Phase Extraction (SPE) Method Performance

| Parameter | Performance Characteristics | Reference |

| SPE Sorbent | C8 | [4] |

| Internal Standard | Not specified for omeprazole | |

| Linearity Range | 25 - 600 ng/mL (for omeprazole enantiomers) | [4] |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | [4] |

| Mean Recovery | >91% | [6] |

| Precision (Inter-day RSD) | 2.2 - 7.5% | [4] |

| Accuracy | -9.9% to 8.3% | [4] |

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of plasma proteins using acetonitrile.[1][5]

Materials and Reagents:

-

Human plasma (with K2-EDTA as anticoagulant)

-

This compound working solution (e.g., 10 ng/mL in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of the plasma sample (blank, standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]

-

Add 150 µL of the this compound internal standard working solution (in acetonitrile).[1]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Figure 1. Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a liquid-liquid extraction procedure, which provides a cleaner extract compared to protein precipitation.

Materials and Reagents:

-

Human plasma (with K2-EDTA as anticoagulant)

-

This compound working solution

-

Extraction solvent (e.g., Diethyl ether:Dichloromethane, 60:40, v/v)[7]

-

0.1 M Ammonium acetate buffer (pH 7.4)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Pipette 100 µL of the plasma sample into a 2.0 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 100 µL of 0.1 M ammonium acetate buffer (pH 7.4) and vortex briefly.

-

Add 1.0 mL of the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Transfer to a vial for LC-MS/MS analysis.

Figure 2. Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a more selective sample cleanup method, often resulting in lower matrix effects.[4]

Materials and Reagents:

-

Human plasma (with K2-EDTA as anticoagulant)

-

This compound working solution

-

SPE cartridges (e.g., C8 or Oasis HLB)

-

SPE manifold

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)[4]

-

Elution solvent (e.g., Ethanol or Acetonitrile)[4]

-

Evaporator

-

Reconstitution solvent

Procedure:

-

Pre-treat the plasma sample: Mix 100 µL of plasma with 100 µL of the internal standard solution and dilute with 400 µL of water. Centrifuge for 3 minutes.[4]

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water).[4]

-

Dry the cartridge under vacuum for 1-2 minutes.

-

Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

Figure 3. Solid-Phase Extraction Workflow.

Conclusion

The selection of an appropriate sample preparation method is critical for the development of a robust and reliable bioanalytical assay for this compound in plasma. Protein precipitation offers a simple and high-throughput approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, minimizing matrix effects and improving assay sensitivity. The protocols and data presented in this document serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs. It is recommended to validate the chosen method according to regulatory guidelines to ensure data quality and integrity.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Stock Solutions of (N)-Methyl Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction